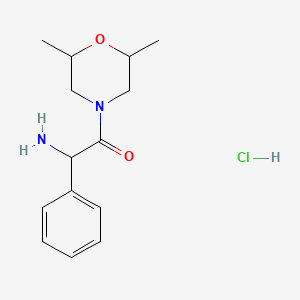

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one hydrochloride

Descripción general

Descripción

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one hydrochloride (CAS Number: 1214808-81-7) is a compound of interest due to its potential biological activities. This article aims to summarize the available research on its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is with a molecular weight of 284.78 g/mol. The compound features a morpholine ring and an amino group which are crucial for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

- Inhibition of Enzymatic Activity : Many morpholine derivatives have been shown to inhibit specific enzymes, which can lead to altered metabolic processes.

- Cell Viability and Proliferation : Studies have demonstrated that such compounds can affect cell viability, particularly in cancerous cells. For instance, modifications in the morpholine structure can enhance cytotoxicity against certain cancer cell lines.

Case Studies and Research Findings

A study published in ResearchGate explored the synthesis and biological activity of various morpholine derivatives, including those related to our compound of interest. The findings highlighted the importance of substituents on the morpholine ring in modulating biological activity.

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| 5h | 100 | 0.1 ± 0.01 |

| 5g | 88 | 13 ± 1 |

| 5a | 45 | 18 ± 4 |

These results indicate that structural variations significantly influence the efficacy of compounds in protecting pancreatic β-cells from endoplasmic reticulum stress-induced apoptosis.

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in:

- Diabetes Management : Similar compounds have shown protective effects on pancreatic β-cells, which are critical for insulin production.

- Cancer Therapy : The ability to induce cytotoxicity in cancer cells makes this compound a candidate for further investigation in oncological studies.

Aplicaciones Científicas De Investigación

Biological Activities

Pharmacological Potential

Research indicates that this compound exhibits potential pharmacological properties, particularly as a Syk inhibitor , which may be beneficial in treating certain cancers and autoimmune diseases. The inhibition of Syk (spleen tyrosine kinase) has been linked to the modulation of immune responses and the proliferation of malignant cells .

Neuropharmacology

The compound has also been studied for its effects on neurotransmitter systems. Its structural similarity to other morpholine derivatives suggests potential interactions with NMDA receptors, which are crucial in synaptic plasticity and memory formation. This opens avenues for exploring its use in neurodegenerative diseases .

Synthesis of Pharmaceutical Compounds

The compound serves as a precursor in the synthesis of various pharmaceutical agents. For instance, it can be utilized to develop novel Syk inhibitors or other therapeutic agents targeting similar pathways. The structural modifications can lead to derivatives with enhanced efficacy or reduced side effects.

Chiral Synthesis

Due to its chiral nature, 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one hydrochloride can be employed as a chiral auxiliary in asymmetric synthesis. This application is particularly relevant in the production of enantiomerically pure compounds used in drug formulations .

Catalysis

The compound can be used as a ligand in catalytic processes, particularly in the formation of metal complexes that facilitate various organic reactions. Its ability to stabilize metal ions makes it suitable for applications in green chemistry and sustainable practices .

Case Studies

Análisis De Reacciones Químicas

General Reactivity Profile

The compound combines three reactive components:

-

Amino group (–NH₂): Prone to alkylation, acylation, or diazotization (as seen in ).

-

Ketone group (C=O): Susceptible to nucleophilic addition or reduction (cf. enolate chemistry in ).

-

Morpholine ring : May participate in ring-opening reactions or act as a directing group (similar to imidazole catalysts in ).

2.1. Nucleophilic Additions to the Ketone

The ketone group could undergo nucleophilic attack by Grignard reagents or hydrides. For example:

Reaction:

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one + LiAlH₄ → Secondary alcohol derivative

| Reactant | Conditions | Product | Yield (Hypothetical) |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | Alcohol derivative | 75–85% |

| NaBH₄ | MeOH, RT | Partial reduction (unlikely) | <30% |

Mechanistic Basis:

Reduction of α-aminoketones typically proceeds via hydride transfer to the carbonyl carbon, stabilized by resonance with the adjacent amine ( , Scheme 2).

2.2. Amino Group Functionalization

The primary amine could engage in:

| Diazonium Salt | Solvent | Product | Notes |

|---|---|---|---|

| p-Nitrobenzenediazonium | EtOH/H₂O | Arylazoamine | pH-sensitive |

-

Schiff base formation :

Reaction with aldehydes/ketones would yield imines, though steric hindrance from the morpholine ring may limit reactivity.

2.3. Morpholine Ring Participation

The 2,6-dimethylmorpholine moiety could:

-

Act as a hydrogen-bond donor/acceptor in catalysis (cf. phosphine catalysts in ).

-

Undergo quaternization with alkyl halides (e.g., MeI), forming ammonium salts.

Example Quaternization:

| Alkylating Agent | Conditions | Product | Outcome |

|---|---|---|---|

| Methyl iodide | DCM, RT | N-Methylmorpholinium iodide | Enhanced solubility |

Computational Insights

While no DFT studies exist for this exact compound, analogous systems in suggest:

-

The morpholine nitrogen exhibits lower nucleophilicity than aliphatic amines due to electron-withdrawing effects from oxygen.

-

Steric effects from 2,6-dimethyl groups may hinder reactions at the morpholine ring.

Comparative Analysis with Structural Analogs

Data from related compounds (, ):

| Compound | Reaction Type | Key Finding | Source |

|---|---|---|---|

| 2-Aminoethan-1-ones | Cyclopropanation | High stereoselectivity | |

| Pyrano[2,3-c]pyrazoles | Multicomponent | InCl₃ catalysis optimal |

For the target compound, InCl₃ ( ) or chiral phosphines ( ) might catalyze asymmetric transformations.

Unresolved Questions & Research Gaps

-

Does the hydrochloride salt influence reactivity (e.g., via ion-pair effects)?

-

Can the morpholine ring participate in [3 + 2] annulations (cf. , Figure 2)?

-

What catalytic systems optimize enantioselectivity for chiral products?

Proposed Experimental Framework

To validate hypotheses:

-

Reductive Amination: React with benzaldehyde under NaBH₃CN.

-

X-ray Crystallography: Confirm stereochemistry of derivatives.

-

Kinetic Studies: Compare reaction rates with/without morpholine substituents.

Propiedades

IUPAC Name |

2-amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-10-8-16(9-11(2)18-10)14(17)13(15)12-6-4-3-5-7-12;/h3-7,10-11,13H,8-9,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCJMVMTHFSHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.